(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS No.: 1466449-95-5
Cat. No.: VC2978652
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1466449-95-5 |
|---|---|
| Molecular Formula | C10H13ClFN |
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |
| Standard InChI Key | STIGKSYKJSYOOT-PPHPATTJSA-N |
| Isomeric SMILES | C1C[C@@H](C2=C(C1)C=CC(=C2)F)N.Cl |
| SMILES | C1CC(C2=C(C1)C=CC(=C2)F)N.Cl |
| Canonical SMILES | C1CC(C2=C(C1)C=CC(=C2)F)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride consists of a tetrahydronaphthalene core with a fluorine atom at the 7-position and a primary amine group at the 1-position in the S configuration, present as a hydrochloride salt. The fundamental structural characteristics of this compound are summarized in Table 1.
Table 1: Chemical Identity of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
| Parameter | Information |
|---|---|
| CAS Number | 1466449-95-5 |
| Molecular Formula | C₁₀H₁₃ClFN |
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride |
| MDL Number | MFCD20482265 |
| PubChem CID | 91634083 |
| EC Number | 822-754-7 |
The compound's structure features a tetrahydronaphthalene (tetralin) scaffold with specific stereochemistry at the 1-position, creating a chiral center with the S configuration . The presence of the fluorine atom at the 7-position of the aromatic ring contributes to its unique chemical and potentially biological properties .
Structural Identifiers
Structural identifiers provide standardized ways to represent the compound's structure, facilitating database searches and structural comparisons. Table 2 presents these identifiers.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |
| InChI Key | STIGKSYKJSYOOT-PPHPATTJSA-N |
| SMILES | C1CC(C2=C(C1)C=CC(=C2)F)N.Cl |
| Canonical SMILES | C1CC(C2=C(C1)C=CC(=C2)F)N.Cl |
The InChI notation provides a comprehensive description of the compound's structure, including its stereochemistry, while the SMILES notation offers a more compact representation .
Physical and Chemical Properties
Physical Characteristics
The physical characteristics of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are important for understanding its behavior in various applications and storage conditions.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Appearance | Powder |
| Color | Not specified in available data |
| Melting Point | Not available in search results |
| Boiling Point | Not applicable (N/A) |
| Density | Not available in search results |
| Solubility | Likely soluble in polar solvents (characteristic of amine hydrochlorides) |
| Storage Temperature | +4°C (recommended) |
As with many amine hydrochlorides, this compound is expected to have good stability when stored properly under cool conditions, which is why a storage temperature of +4°C is recommended .
Chemical Reactivity
The chemical reactivity of this compound is influenced by several structural features:
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The primary amine group (-NH₂) serves as a nucleophile in various reactions and can participate in condensation reactions, reductive aminations, and peptide couplings.
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The fluorine atom on the aromatic ring affects the electron distribution, potentially influencing reactivity patterns and binding interactions.
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The hydrochloride salt formation neutralizes the basic amine, enhancing stability while maintaining solubility in polar solvents.
The S-configuration at the 1-position creates a chiral center, which is crucial for potential stereospecific interactions in biological systems and asymmetric synthesis applications .
Biological Activity and Applications
Research Applications
This compound may serve as:
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A building block in medicinal chemistry for developing more complex structures
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A chiral intermediate in asymmetric synthesis
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A tool compound for investigating structure-activity relationships in drug discovery
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A reference standard for analytical methods development
The stereochemical purity of the compound is likely crucial for these applications, particularly in pharmacological research where enantiomers can exhibit significantly different biological activities .
| Classification Type | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation) |
| Precautionary Statements | P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 |
| GHS Pictogram | Irritant |
These classifications indicate that the compound should be handled with appropriate precautions to avoid skin and eye contact, as well as inhalation .
Related Compounds
Parent Compound
The free base form of this compound is (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 462105-66-4), which has a molecular weight of 165.21 g/mol and formula C₁₀H₁₂FN .
Stereoisomers
The R-isomer, (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1055949-62-6), represents the opposite stereochemistry at the 1-position. This stereoisomer may exhibit different biological activities compared to the S-isomer .
Structural Analogs
Several structural analogs exist with various modifications:
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(S)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (CAS: 1373232-27-9) - with the fluorine atom at the 6-position instead of 7-position
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7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine - with the amine group at the 2-position instead of the 1-position
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7-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine - with a methylated amine group
These structural variations can significantly influence the physical, chemical, and biological properties of the compounds, making them valuable for structure-activity relationship studies .
Analytical Characterization
Spectroscopic Methods
Various spectroscopic techniques can be used to characterize and confirm the identity and purity of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features and stereochemistry
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry to confirm molecular weight and fragmentation patterns
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X-ray crystallography for definitive structure confirmation, if crystal formation is possible
Chromatographic Methods
Chromatographic techniques are essential for assessing purity and for separating the compound from related substances:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Chiral HPLC for enantiomeric purity assessment
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Gas Chromatography (GC) for volatile impurity analysis
These analytical methods are crucial for ensuring the quality and identity of the compound for research applications .
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